Eflucimibe
Overview
Description
Eflucimibe is an acyl coenzyme A:cholesterol acyltransferase inhibitor developed by Pierre Fabre SA and Eli Lilly & Co. It is primarily investigated for its potential in treating hypercholesterolemia and atherosclerosis . This compound has shown promise in reducing cholesterol levels and preventing the formation of atherosclerotic plaques, making it a significant candidate in cardiovascular disease research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Eflucimibe would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to monitor the concentration and purity of the final product. specific industrial production methods are not disclosed in the available sources.
Chemical Reactions Analysis
Types of Reactions
Eflucimibe undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and pH, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their potential biological activities and therapeutic applications.
Scientific Research Applications
Eflucimibe has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study acyltransferase inhibition and its effects on lipid metabolism.
Biology: Investigated for its role in modulating cholesterol levels and its impact on cellular processes.
Medicine: Explored as a potential therapeutic agent for treating hypercholesterolemia and atherosclerosis.
Industry: Utilized in the development of new pharmaceuticals targeting cardiovascular diseases.
Mechanism of Action
Eflucimibe exerts its effects by inhibiting the enzyme acyl coenzyme A:cholesterol acyltransferase (ACAT). This enzyme is responsible for the esterification of cholesterol, a key step in the formation of cholesterol esters that are stored in lipid droplets . By inhibiting ACAT, this compound reduces the formation of cholesterol esters, thereby lowering cholesterol levels and preventing the development of atherosclerotic plaques . The molecular targets and pathways involved include the endoplasmic reticulum and vesicular structures where ACAT is localized .
Comparison with Similar Compounds
Eflucimibe is compared with other ACAT inhibitors such as avasimibe, tamoxifen, and SAN 58035 . While all these compounds inhibit ACAT, this compound is unique in its high potency and efficacy at low concentrations . Similar compounds include:
Avasimibe: Another ACAT inhibitor with similar applications in cardiovascular disease research.
Tamoxifen: Known for its role in breast cancer treatment, also exhibits ACAT inhibitory activity.
SAN 58035: An ACAT inhibitor studied for its effects on cholesterol metabolism.
This compound stands out due to its rapid and effective inhibition of ACAT, making it a promising candidate for further research and development .
Properties
CAS No. |
202340-45-2 |
---|---|
Molecular Formula |
C29H43NO2S |
Molecular Weight |
469.7 g/mol |
IUPAC Name |
(2S)-2-dodecylsulfanyl-N-(4-hydroxy-2,3,5-trimethylphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C29H43NO2S/c1-5-6-7-8-9-10-11-12-13-17-20-33-28(25-18-15-14-16-19-25)29(32)30-26-21-22(2)27(31)24(4)23(26)3/h14-16,18-19,21,28,31H,5-13,17,20H2,1-4H3,(H,30,32)/t28-/m0/s1 |
InChI Key |
ZXEIEKDGPVTZLD-NDEPHWFRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCS[C@@H](C1=CC=CC=C1)C(=O)NC2=C(C(=C(C(=C2)C)O)C)C |
SMILES |
CCCCCCCCCCCCSC(C1=CC=CC=C1)C(=O)NC2=C(C(=C(C(=C2)C)O)C)C |
Canonical SMILES |
CCCCCCCCCCCCSC(C1=CC=CC=C1)C(=O)NC2=C(C(=C(C(=C2)C)O)C)C |
Appearance |
Solid powder |
202340-45-2 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(S)-2',3', 5'-trimethyl-4'-hydroxy-alpha-dodecylthioacetanilide benzeneacetamide, alpha-(dodecylthio)-N-(4-hydroxy- 2,3,5-trimethylphenyl)-, (alphaS)- eflucimibe F 12511 F-12511 F12511 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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